molecular formula C14H20O7 B158565 Icariside D2 CAS No. 38954-02-8

Icariside D2

Katalognummer: B158565
CAS-Nummer: 38954-02-8
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: OJDSCNUKKOKOQJ-RKQHYHRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Icariside D2 (4-O-β-D-glucoside of tyrosol) is a plant-derived natural glycoside first isolated from Epimedium diphyllum . It exhibits significant pharmacological activities, including inhibition of angiotensin-converting enzyme (ACE) and cytotoxicity against leukemia cancer cells (e.g., HL-60) with an IC50 of 9.0 ± 1.0 µM . Structurally, it consists of a tyrosol aglycone (a phenolic compound with a hydroxylated ethyl chain) linked to a glucose moiety at the phenolic hydroxyl position .

Recent advances in synthetic biology have enabled its efficient microbial production. Engineered Escherichia coli strains, such as BMD10, achieved titers of 3.80 g/L using glucose as a carbon source, while coculture systems (BMT23-BMD12) with glucose-xylose mixtures yielded 2.92 g/L . Key enzymes like RrUGT3 (a regioselective UDP-glycosyltransferase) are critical for its biosynthesis, as they catalyze glucose attachment exclusively at the phenolic position of tyrosol, avoiding structural isomers like salidroside .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The production of Icariside D2 through plant extraction and chemical synthesis is often inefficient and environmentally unfriendly. a more sustainable approach involves the use of microbial cell factories. In a notable method, the biosynthetic pathway of this compound was constructed in engineered Escherichia coli. This involved screening uridine diphosphate glycosyltransferases and obtaining an active RrUGT3 that regio-specifically glycosylated tyrosol at the phenolic position to exclusively synthesize this compound .

Industrial Production Methods: For industrial production, the engineered Escherichia coli strains BMD10 and BMT23–BMD12 have been used. The BMD10 monoculture produced 3.80 grams per liter of this compound using glucose as the sole carbon source, while the BMT23–BMD12 coculture produced 2.92 grams per liter using a glucose–xylose mixture .

Analyse Chemischer Reaktionen

Types of Reactions: Icariside D2 undergoes various chemical reactions, including glycosylation, which is crucial for its synthesis. The compound can also participate in oxidation and reduction reactions due to its phenolic structure.

Common Reagents and Conditions: In the biosynthesis of this compound, uridine diphosphate glycosyltransferases are commonly used. The reaction conditions typically involve fine-tuning promoter and copy number, as well as balancing gene expression patterns to decrease metabolic burden .

Major Products: The primary product of these reactions is this compound itself, which is synthesized from tyrosol through glycosylation.

Wissenschaftliche Forschungsanwendungen

Icariside D2 has a wide range of scientific research applications:

Wirkmechanismus

Icariside D2 exerts its effects primarily through the inhibition of angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. Additionally, it has been shown to induce apoptosis in leukemia cancer cells, thereby demonstrating its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Icariside D2 vs. Salidroside

This compound and salidroside (also known as rhodioloside) are structural isomers differing in glycosylation sites:

  • This compound: Glucose attached to the phenolic hydroxyl group of tyrosol.
  • Salidroside : Glucose attached to the alcoholic hydroxyl group of tyrosol .

This regiochemical distinction profoundly impacts their biological activities:

Property This compound Salidroside
ACE Inhibition Potent activity Moderate activity
Anticancer Activity IC50 = 9.0 µM (HL-60) IC50 > 50 µM (HL-60)
Enzymatic Synthesis RrUGT3 (exclusive phenolic glycosylation) RsUGT72B14 (mixed regioselectivity)

Salidroside is more abundant in Rhodiola roots, while this compound is enriched in stems, suggesting divergent biosynthetic regulation .

Production Efficiency: Microbial vs. Plant Sources

Microbial Production

Strain/System Carbon Source Titer (g/L) Key Enzyme Reference
E. coli BMD10 Glucose 3.80 RrUGT3
E. coli BMT23-BMD12 Glucose-Xylose 2.92 RrUGT3 + Tyrosol pathway
Bacillus licheniformis ID02 Optimized medium 4.01 YjiC glycosyltransferase

The Bacillus strain ID02 outperforms E. coli in titers, but E. coli systems offer better genetic tractability for pathway optimization .

Plant Extraction

Plant Source This compound Content (mg/g DW) Notes
Rhodiola crenulata stems 3.71 Highest among organs
Epimedium brevicornum Trace Requires complex purification

Pharmacological Activity vs. Flavonoid Glycosides

This compound is often compared with flavonoid glycosides like icariin and baohuoside I from Epimedium species:

Compound Core Structure Key Activities
This compound Tyrosol glycoside Anticancer, ACE inhibition
Icariin Flavonoid glycoside Osteoprotective, neuroprotective
Baohuoside I Flavonoid glycoside Anti-inflammatory, antioxidant

While icariin and baohuoside I target bone and neuronal pathways, this compound’s tyrosol-based structure favors cardiovascular and anticancer applications .

Enzymatic Specificity and Engineering

UGT enzymes determine regioselectivity in glycoside synthesis:

Enzyme Substrate Regioselectivity Product Efficiency (mg/L)
RrUGT3 Tyrosol Phenolic hydroxyl This compound 637.45
RcUGT1 Tyrosol Phenolic hydroxyl This compound 5.99
YjiC Tyrosol Phenolic hydroxyl This compound 4010

RrUGT3’s high catalytic efficiency (Kcat/Km = 159.55 s<sup>−1</sup>M<sup>−1</sup>) makes it superior to RcUGT1 for microbial production .

Biologische Aktivität

Icariside D2 is a natural glycoside derived from plants, particularly known for its diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits several biological activities, including:

  • Antioxidant Activity : It has been shown to inhibit oxidative stress by modulating reactive oxygen species (ROS) levels, which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects : this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Anticancer Activity

This compound has demonstrated significant anticancer effects across multiple studies. For instance:

  • In human melanoma cells, treatment with this compound led to morphological changes indicative of early apoptosis, characterized by increased cleavage of caspase-3 and elevated levels of pro-apoptotic proteins like Bax .
  • In prostate cancer cells (PC-3 and DU145), this compound induced G0/G1 phase cell cycle arrest in a dose-dependent manner, with up to 80% of cells arrested at this checkpoint when treated with 40 µM .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. In models of ischemic stroke:

  • It was found to protect against cerebral ischemia/reperfusion (I/R) injury by interfering with the PKG/GSK-3β/autophagy signaling pathway. This was evidenced by reduced infarction size and improved neurological outcomes in rat models .
  • Additionally, it demonstrated protective effects on primary cortical neurons subjected to oxygen-glucose deprivation, further supporting its role as a neuroprotective agent .

Pharmacological Applications

The pharmacological applications of this compound extend beyond cancer and neuroprotection:

  • Cardiovascular Health : Studies indicate that this compound may help mitigate myocardial infarction by balancing mitochondrial dynamics and oxidative stress through the Nrf2/SIRT3 signaling pathway .
  • Diabetes Management : It has been suggested that this compound can exert anti-type 2 diabetes effects by targeting PPARα/γ pathways, enhancing insulin sensitivity and reducing hyperglycemia .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
AntioxidantModulates ROS levels
Anti-inflammatoryInhibits NF-κB pathway
Anticancer (melanoma)Induces apoptosis via caspase activation
NeuroprotectionProtects against cerebral I/R injury
Cardiovascular protectionBalances mitochondrial dynamics
Diabetes managementTargets PPARα/γ pathways

Case Studies

  • Neuroprotection in Ischemic Stroke :
    • A study involving rat models demonstrated that pre-treatment with this compound significantly reduced infarct size following induced cerebral ischemia. The mechanism involved modulation of autophagy-related proteins and inhibition of GSK-3β phosphorylation .
  • Cancer Cell Apoptosis :
    • In vitro studies on human cancer cell lines showed that this compound treatment led to significant increases in apoptotic markers, including cytochrome c release from mitochondria and activation of caspases, confirming its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying Icariside D2 in biological samples, and how are they validated?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for quantification. For example, in anti-tumor studies, plasma concentrations of related metabolites were measured via ELISA kits, and purity was validated using flow cytometry and Western blot protocols . Method validation includes calibration curves, spike-recovery tests, and reproducibility assessments across triplicate runs.

Q. Which microbial hosts are commonly engineered for this compound biosynthesis, and what are their comparative advantages?

Escherichia coli and Bacillus licheniformis are primary hosts. E. coli strains (e.g., using pLX2/pLXD8 vectors) achieve yields up to 1.2 g/L under optimized conditions, while B. licheniformis ID02 produces 4.01 g/L after 48 hours via glycosyltransferase YjiC overexpression . Bacillus systems may offer higher scalability due to robust fermentation tolerance, whereas E. coli allows rapid genetic manipulation.

Q. What in vivo models are used to evaluate the anti-tumor efficacy of this compound, and how are endpoints measured?

Tumor-bearing mouse models (e.g., B16F10 melanoma) are standard. Efficacy is assessed via tumor volume/weight reduction, histopathology (e.g., cell necrosis via H&E staining), and proliferation markers (e.g., anti-Ki67 staining). Blood biomarkers like IL-1β, IL-6, and LPS are quantified via ELISA to monitor systemic effects .

Advanced Research Questions

Q. How can contradictory data on UDP-glucose pathway enhancements in this compound biosynthesis be resolved?

In B. licheniformis ID02, UDP-glucose pathway overexpression (via pgcA and gtaB) did not improve yields, suggesting rate-limiting steps elsewhere, such as glycosyltransferase activity or precursor availability . Contrasting results in other systems may arise from host-specific metabolic flux differences. Resolution requires comparative metabolomics and enzyme kinetic studies across hosts.

Q. What experimental strategies address low regioselectivity in glycosyltransferases during this compound synthesis?

Structure-guided enzyme engineering (e.g., UGT85A1 mutagenesis) and substrate analog screening can improve regioselectivity. For instance, UGT85A1 exclusively produces salidroside, while other UGTs yield mixed products like this compound. Computational docking of tyrosol with UGT active sites may identify selectivity determinants .

Q. How do fermentation parameters (e.g., nitrogen sources, buffer strength) influence this compound titers in Bacillus systems?

Orthogonal testing identified NH4Cl (3 g/L) and phosphate buffer (75 mmol/L) as optimal for B. licheniformis ID02, achieving 4.01 g/L yields. Nitrogen limitation may redirect carbon flux toward secondary metabolites, while buffer strength stabilizes pH-dependent glycosyltransferase activity .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent anti-tumor effects?

Use non-parametric tests (e.g., Mann-Whitney) for non-normal data and ANOVA with post-hoc corrections for multi-group comparisons. In murine studies, medium-dose this compound (20 mg/kg) showed a 51.72% tumor inhibition rate, requiring power analysis to validate sample sizes .

Q. How should researchers design experiments to distinguish host-specific metabolic bottlenecks in biosynthesis pathways?

Employ 13{}^{13}C metabolic flux analysis in parallel cultures of E. coli and Bacillus strains. Compare isotopic labeling patterns in UDP-glucose and tyrosol pools to identify divergent flux nodes. Supplementation studies (e.g., adding precursors like tyrosine) can further pinpoint limitations .

Q. What criteria ensure rigor in validating recombinant strain performance for this compound production?

Follow the FINER framework:

  • Feasibility : Use orthogonal tests for media optimization.
  • Novelty : Compare novel glycosyltransferases (e.g., YdhE, YojK) against benchmarks like YjiC.
  • Ethics : Adhere to institutional biosafety guidelines for genetically modified organisms.
  • Relevance : Align yields with industrial benchmarks (e.g., >5 g/L for scalability) .

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in optimal dosages for anti-tumor efficacy across studies?

Medium-dose efficacy (20 mg/kg) in murine models may reflect biphasic responses, where higher doses induce toxicity or off-target effects. Dose-response curves with narrower intervals (e.g., 10–30 mg/kg) and transcriptomic profiling can clarify mechanisms .

Q. Why do some glycosyltransferase overexpression strategies fail to improve this compound yields despite high in vitro activity?

In vivo enzyme performance may be hindered by substrate competition, cofactor availability (e.g., UDP-glucose), or product inhibition. Combinatorial overexpression of cofactor biosynthesis genes (e.g., pgm for UDP-glucose) and proteomic stability assays are recommended .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O7/c15-6-5-8-1-3-9(4-2-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDSCNUKKOKOQJ-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318054
Record name Icariside D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38954-02-8
Record name Icariside D2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38954-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icariside D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.